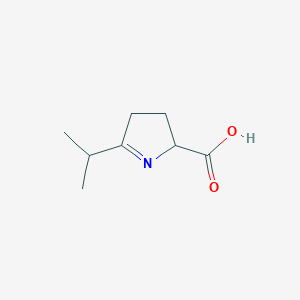
5-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and an isopropyl substituent. It is used in various chemical and pharmaceutical applications due to its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. For example, a manganese-catalyzed conversion of primary diols and amines can be used to produce pyrroles in the absence of organic solvents . This method is both selective and environmentally friendly, producing only water and molecular hydrogen as by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, forming N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as copper(II) and air for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides and sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides .
Applications De Recherche Scientifique
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler derivative of pyrrole with a carboxylic acid group.
1-Pyrroline-5-carboxylic acid: A cyclic imino acid involved in the metabolic interconversion of glutamic acid and proline.
4-Hydroxy-1-pyrroline-2-carboxylic acid: A derivative with a hydroxy group and a carboxylic acid group.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is unique due to its isopropyl substituent, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
786602-80-0 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
BIBGVGIOFORFKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
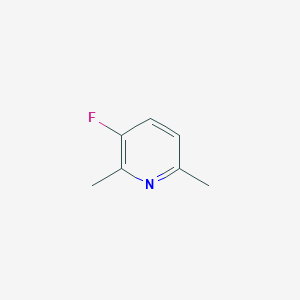
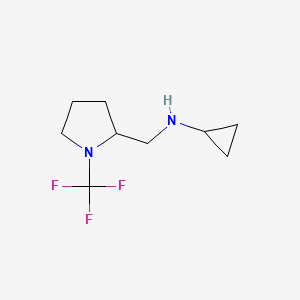

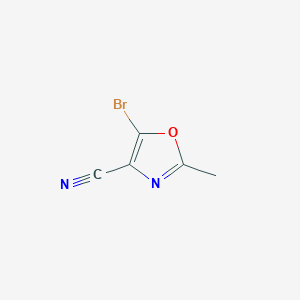
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)


![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
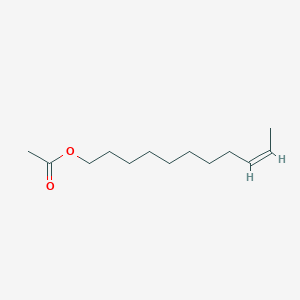
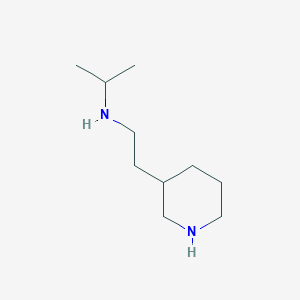
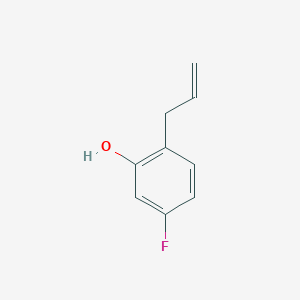
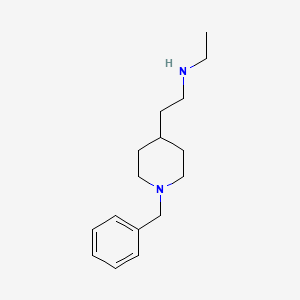
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)
